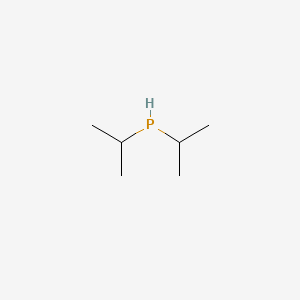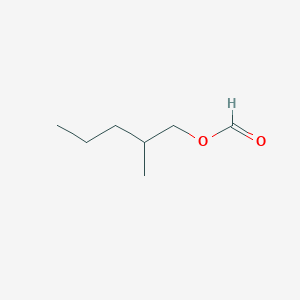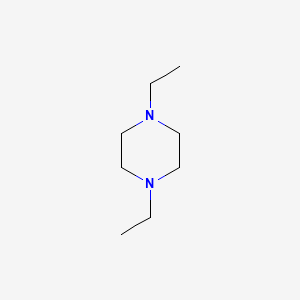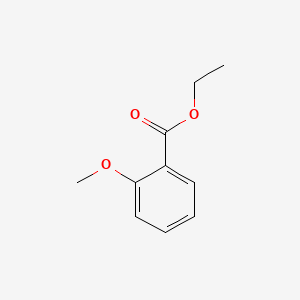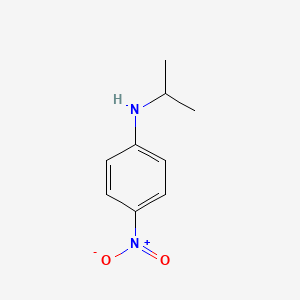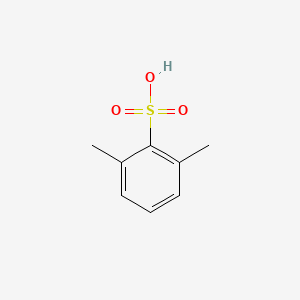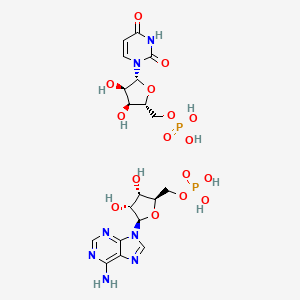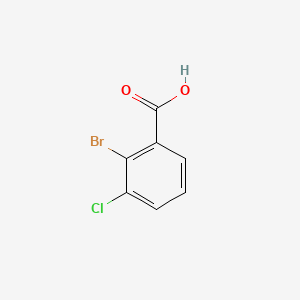![molecular formula C24H16Cl2O4S2 B1583942 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl CAS No. 22287-56-5](/img/structure/B1583942.png)
4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
説明
4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl is a sulfur-containing organic building block . It is useful for organic synthesis .
Molecular Structure Analysis
The molecular structure of 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl is represented by the linear formula: (-C6H4SO2C6H4Cl)2 . The molecular weight is 503.42 .Physical And Chemical Properties Analysis
The melting point of 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl is 278-280 °C (lit.) . The predicted boiling point is 685.0±55.0 °C , and the predicted density is 1.416±0.06 g/cm3 .科学的研究の応用
Production of Polysulfone Plastics
Polysulfone plastics are known for their toughness and stability at high temperatures. The compound is used as a precursor in the production of these plastics. By reacting with bisphenol-A or bisphenol-S, it forms polymers such as PES (Polyethersulfone) or Udel, which are noted for their rigidity and temperature resistance .
Synthesis of 4,4’-Diaminodiphenyl Sulfone
This compound serves as a starting material for synthesizing 4,4’-diaminodiphenyl sulfone , a compound used in the production of medications like dapsone, which is used to treat leprosy and dermatitis herpetiformis .
Organic Synthesis Building Block
As an organic building block, this compound provides a sulfur-containing core that can be functionalized to create a wide range of organic molecules. This versatility makes it valuable for research in organic chemistry, particularly in synthesizing new compounds with potential applications in pharmaceuticals and agrochemicals .
Thermoplastic Production
The compound is utilized in the production of thermoplastics, which are plastics that become pliable or moldable above a specific temperature and solidify upon cooling. These materials are used in a multitude of applications, including automotive parts, medical devices, and consumer products .
Study of Time Trends in Environmental Samples
Researchers have used 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl to study time trends of similar compounds in environmental samples. This application is crucial for understanding the persistence and spread of such compounds in the environment, which can have implications for ecological health and human safety .
Development of High-Performance Materials
Due to its thermal stability and structural properties, this compound is researched for developing high-performance materials that can withstand extreme conditions. These materials are sought after in industries such as aerospace, where they can be used in components that must endure high temperatures and mechanical stress .
Safety and Hazards
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[4-(4-chlorophenyl)sulfonylphenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2O4S2/c25-19-5-13-23(14-6-19)31(27,28)21-9-1-17(2-10-21)18-3-11-22(12-4-18)32(29,30)24-15-7-20(26)8-16-24/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUNPRDEUXITBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348341 | |
| Record name | 4,4'-Bis(4-chlorobenzene-1-sulfonyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl | |
CAS RN |
22287-56-5 | |
| Record name | 4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22287-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(4-chlorobenzene-1-sulfonyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of BCPSBP in polymer synthesis?
A1: BCPSBP serves as a crucial building block in synthesizing poly(arylene ether sulfone)s, a class of polymers known for their excellent thermal and chemical stability. The presence of two chlorophenyl sulfone groups at each end of the biphenyl unit allows for polymerization through nucleophilic aromatic substitution reactions with bisphenols, enabling the creation of high molecular weight polymers [, , ].
Q2: How does the incorporation of BCPSBP affect the properties of PEMs?
A2: BCPSBP contributes to enhanced thermal stability, mechanical strength, and chemical resistance in PEMs [, ]. The sulfonyl groups within BCPSBP can be further sulfonated, introducing sulfonic acid groups responsible for proton conductivity. By controlling the degree of sulfonation and incorporating BCPSBP into various copolymer architectures, researchers can fine-tune PEM properties like water uptake, ion exchange capacity, and proton conductivity [, ].
Q3: What are the advantages of using tetrasulfonated BCPSBP in PEMs?
A3: Tetrasulfonated BCPSBP, achievable through specific synthetic routes, leads to a higher density of sulfonic acid groups within the polymer structure [, ]. This enhanced sulfonation promotes more efficient phase separation of ionic groups, resulting in larger characteristic separation lengths within the membrane [, ]. Consequently, tetrasulfonated BCPSBP-based PEMs exhibit improved water uptake and proton transport, particularly under low humidity conditions [].
Q4: Can the morphology of BCPSBP-based PEMs be controlled?
A4: Yes, researchers have successfully manipulated the morphology of BCPSBP-based PEMs to enhance proton conductivity. For instance, incorporating tetrasulfonated BCPSBP segments and flexible bisphenol P residues promotes ionic clustering, leading to improved phase separation and proton transport []. Additionally, synthesizing block copolymers with distinct hydrophilic and hydrophobic segments, utilizing monomers like decafluorobiphenyl and 4,4'-hexafluoroisopropylidenediphenol alongside sulfonated BCPSBP, can create well-defined morphologies with enhanced proton conductivity [].
Q5: What analytical techniques are crucial for characterizing BCPSBP-based PEMs?
A5: Numerous analytical methods are employed to characterize BCPSBP-based PEMs. Nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy confirm the chemical structure and successful incorporation of BCPSBP [, , ]. Gel permeation chromatography (GPC) determines the molecular weight and polydispersity of the synthesized polymers [, , ]. Thermal properties, including glass transition temperature and degradation behavior, are analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) [, , ]. Morphological studies, often employing atomic force microscopy (AFM) and small-angle X-ray scattering (SAXS), provide insights into the arrangement of hydrophilic and hydrophobic domains within the membrane, crucial for understanding proton transport properties [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




